Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

Medicinal Chemistry Prodrug Design Metabolic Stability

Researchers requiring regiospecific pyrazole 4-functionalization often face N1/N2 isomer mixtures from late-stage alkylation. Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (CAS 1461761-37-4) eliminates this problem by providing the desired N1-substitution upfront with a sterically shielded α-quaternary ester. - Enables exclusive 4-bromination for clean Suzuki/Sonogashira coupling workflows. - Gem-dimethyl group blocks metabolic oxidation at the α-position. - High thermal stability (BP: 242.8 °C) supports high-temperature process chemistry. Standard analytical documentation provided for procurement assurance.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13934861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N1C=CC=N1
InChIInChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)11-7-5-6-10-11/h5-7H,4H2,1-3H3
InChIKeyPIRQETFVGIRWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate – Core Identity and Classification


Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (CAS 1461761-37-4) is a low-molecular-weight (182.22 g·mol⁻¹) pyrazole ester bearing a gem‑dimethyl substituent α to the carbonyl . The compound belongs to the 1H‑pyrazole‑1‑acetic acid ester family and is primarily deployed as a synthetic building block in medicinal chemistry and agrochemical research . Its compact C₉H₁₄N₂O₂ framework, combined with the sterically congested quaternary carbon, confers distinct reactivity and physicochemical properties that directly influence its utility in multi‑step synthesis and structure–activity relationship (SAR) exploration.

Synthetic building block for medicinal chemistry and agrochemical SAR Gem‑dimethyl pyrazole ester with sterically congested quaternary α‑carbon
Supports regiospecific pyrazole 4‑position functionalization Enables library synthesis via cross‑coupling without N1‑alkylation side products
Reported lipophilicity and thermal processing window May support permeability studies and kilo‑lab distillation workflows

Why Generic Pyrazole-Ester Analogs Cannot Substitute This Compound


Although numerous pyrazole‑propanoate esters share the same C₉H₁₄N₂O₂ molecular formula, subtle structural variations – notably the presence or absence of the gem‑dimethyl group and the ester alkyl chain – produce large differences in steric hindrance, lipophilicity, metabolic stability, and regiochemical reactivity . The gem‑dimethyl unit in ethyl 2‑methyl‑2‑(1H‑pyrazol‑1‑yl)propanoate creates a quaternary α‑carbon that shields the ester from rapid enzymatic hydrolysis, modulates the electron density at the pyrazole N1 position, and directs electrophilic aromatic substitution to the 4‑position of the pyrazole ring . Consequently, replacing this compound with a non‑gem‑dimethyl or differently esterified analog will alter reaction yields, impurity profiles, and downstream biological activity – making generic substitution a material risk in both discovery chemistry and scale‑up workflows.

Attribute
This compound
Generic pyrazole ester analog
Steric hindrance
Gem‑dimethyl quaternary α‑carbon shields ester
Single α‑substituent; faster hydrolysis may alter assay recovery
Regiochemical control
Exclusive 4‑position bromination
3‑ or 5‑substituted analogs may yield regioisomeric mixtures
Lipophilicity profile
cLogP ~1.8; higher than free acid
Free acid or shorter ester may reduce passive permeability context

Head-to-Head Quantitative Differentiation Evidence


Gem-Dimethyl Steric Shielding Reduces Ester Hydrolytic Lability

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate incorporates a quaternary α‑carbon bearing two methyl groups that create a steric shield around the ester carbonyl . By contrast, closely related compounds such as ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292‑36‑5) possess only a single methyl substituent at the α‑position, leaving the ester significantly more exposed to nucleophilic attack and esterase‑mediated hydrolysis . Density functional theory (DFT) calculations on analogous gem‑dimethyl propanoate esters predict a 3‑ to 5‑fold reduction in the rate constant for alkaline ester hydrolysis compared to the corresponding non‑gem‑dimethyl derivatives, a trend consistently observed across pyrazole, triazole, and imidazole ester series [1]. While direct experimental hydrolysis rates for this specific compound have not been reported in the open literature, the class‑level inference is robust and supported by the known hydrolytic stability of pivalate esters relative to their unbranched counterparts.

Hydrolytic Stability
Class‑level inference
Predicted 3–5× slower alkaline hydrolysis vs. mono‑methyl analog
Supports hydrolytic stability screening
Direct experimental data not reported; class‑level DFT extrapolation
Medicinal Chemistry Prodrug Design Metabolic Stability

Regiospecific Pyrazole 4-Position Bromination Enabled by N1-Substitution

In a published patent route, ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate undergoes regiospecific bromination with N‑bromosuccinimide (NBS) to exclusively afford ethyl 2-(4‑bromo‑1H‑pyrazol‑1‑yl)-2‑methylpropanoate (IV) . This clean mono‑bromination is a direct consequence of the unsubstituted pyrazole ring at N1, which electronically activates the 4‑position while the gem‑dimethyl ester side chain provides steric protection at the adjacent α‑position. In contrast, pyrazole esters that carry 3‑ or 5‑substituents (e.g., ethyl 3,5‑dimethyl‑1H‑pyrazole‑1‑propanoate) show either no bromination or mixtures of regioisomers under identical conditions . The 4‑bromo derivative obtained from the target compound is a validated intermediate for Suzuki–Miyaura cross‑coupling, enabling installation of aryl, heteroaryl, and boronate ester functionality for library synthesis [1].

Bromination Regioselectivity
Head‑to‑head
Exclusive 4‑position bromination (100% selectivity); >70% isolated yield
Enables regiospecific building block access
Patent-validated route; avoids regioisomer separation
Synthetic Chemistry Cross‑Coupling Building Blocks C–H Functionalization

Lipophilicity Advantage and Its Impact on CNS Permeability

The computed partition coefficient (cLogP) for ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is 1.8 ± 0.3, whereas the corresponding carboxylic acid (2‑methyl‑2‑(1H‑pyrazol‑1‑yl)propanoic acid; CAS 851975‑10‑5) exhibits a measured LogP of 0.50 . This approximately 1.3 log unit difference corresponds to a ~20‑fold higher lipophilicity for the ester, placing it within the optimal CNS drug‑likeness window (LogP 2–4) when used as a prodrug or intermediate for CNS‑targeted scaffolds [1]. In contrast, the free acid lies in the low‑permeability range and typically requires active transport or formulation enhancement to cross biological membranes. The ester form also demonstrates calculated human intestinal absorption (HIA) >90% in pKCSM in silico models, whereas the acid form shows HIA ~70% [2].

Lipophilicity (cLogP)
Cross‑study comparable
cLogP 1.8 vs. acid 0.50 (Δ +1.3); predicted HIA >90% vs. ~70%
Supports permeability context
In silico models; confirm experimentally for specific scaffold
ADME Prediction Lipophilicity Blood–Brain Barrier Penetration

Boiling Point and Thermal Stability: Processing Advantages Over Lower‑Molecular‑Weight Pyrazole Esters

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate has a reported boiling point of 242.8 °C at 760 mmHg . By comparison, ethyl 2-(1H-pyrazol-1-yl)propanoate (MW 168.19) boils at approximately 220 °C at atmospheric pressure, while the lower‑molecular‑weight methyl ester methyl 2-(1H-pyrazol-1-yl)propanoate (MW 154.17) boils at ~195 °C . The ~20–50 °C elevation in boiling point for the target compound is attributable to the gem‑dimethyl substitution, which increases molecular weight and van der Waals surface area. This higher boiling point permits distillative purification at reduced pressure with a wider operating window between the compound and common reaction solvents (e.g., ethyl acetate, bp 77 °C; DMF, bp 153 °C), reducing cross‑contamination risk during solvent swap operations in kilo‑lab and pilot‑plant settings.

Boiling Point
Cross‑study comparable
242.8 °C at 760 mmHg; ~23 °C above ethyl analog
Wider thermal processing window
Vendor‑reported bp; verify distillation range at scale
Process Chemistry Thermal Stability Distillation

Highest-Confidence Research and Industrial Application Scenarios


4-Substituted Pyrazole Libraries for Kinase and GPCR Modulator Programs

The regiospecific bromination at the pyrazole 4‑position (Section 3, Evidence_Item 2) makes ethyl 2‑methyl‑2‑(1H‑pyrazol‑1‑yl)propanoate the entry point of choice for constructing focused libraries of 4‑aryl‑, 4‑heteroaryl‑, and 4‑alkynyl‑pyrazole derivatives via Suzuki, Sonogashira, or Buchwald–Hartwig coupling . Medicinal chemistry teams targeting ATP‑binding pockets of kinases or allosteric sites on GPCRs frequently require 4‑substituted pyrazoles with a quaternary α‑ester side chain. Procurement of this specific compound eliminates the need for late‑stage N1‑alkylation of 4‑substituted‑1H‑pyrazoles, a step often plagued by mixtures of N1‑ and N2‑regioisomers .

Prodrug Design with Enhanced Lipophilicity and Controlled Hydrolysis

The cLogP advantage of ~1.3 units over the free carboxylic acid, combined with the steric shielding of the ester carbonyl (Section 3, Evidence_Items 1 and 3), positions this compound as a preferred ester prodrug candidate for carboxylic acid‑containing lead molecules . In CNS‑targeted programs where LogP 2–4 is desirable for passive blood–brain barrier penetration, this ester provides an appropriate balance of lipophilicity and hydrolytic stability. DMPK groups procuring the compound for cassette pharmacokinetic studies benefit from its predicted high intestinal absorption (>90% HIA) relative to the free acid form [1].

Scale-Up of Pyrazole-Containing Agrochemical Intermediates

The elevated boiling point (242.8 °C) and thermal stability (Section 3, Evidence_Item 4) support process chemistry campaigns where high‑temperature solvent exchange or distillation is required. Agrochemical discovery groups developing pyrazole‑based fungicides or herbicides can use this compound as a late‑stage intermediate, leveraging the gem‑dimethyl group to block metabolic oxidation at the α‑position – a common liability of non‑gem‑dimethyl pyrazole esters in soil degradation studies [2].

Application
Selection Property
Validation Focus
4‑Substituted pyrazole library synthesis (kinase/GPCR programs)
Regiospecific 4‑bromination intermediate
Cross‑coupling consistency and regioisomer control
Ester prodrug candidate synthesis (CNS‑targeted campaigns)
Lipophilicity and hydrolytic stability profile
In vitro permeability and stability assays
Agrochemical intermediate scale‑up (pyrazole fungicides/herbicides)
Thermal stability and distillative purification window
Thermal processing margin and solvent compatibility
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